molecular formula C8H12O3 B2795212 2-[(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-yl]acetic acid CAS No. 2228054-91-7

2-[(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-yl]acetic acid

Cat. No.: B2795212
CAS No.: 2228054-91-7
M. Wt: 156.181
InChI Key: WHZKEOPGRICZML-JXBXZBNISA-N
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Description

2-[(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-yl]acetic acid is a bicyclic carboxylic acid characterized by a fused 3-oxabicyclo[3.2.0]heptane core. The compound features a rigid oxygen-containing bicyclic scaffold, which imparts conformational restraint, enhancing its binding affinity in biological systems. Its molecular formula is C₉H₁₂O₃, with a molecular weight of 168.19 g/mol (calculated from and ). The stereochemistry (1S,5R) is critical for its activity, as seen in pharmacological analogs like gabapentinoids, which target voltage-gated calcium channels .

Properties

IUPAC Name

2-[(1S,5R)-3-oxabicyclo[3.2.0]heptan-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-8(10)2-5-1-6-3-11-4-7(5)6/h5-7H,1-4H2,(H,9,10)/t5?,6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZKEOPGRICZML-JXBXZBNISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2C1CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2COC[C@@H]2C1CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-yl]acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a cyclopentene derivative.

    Epoxidation: The cyclopentene derivative undergoes epoxidation using a peracid, such as m-chloroperbenzoic acid, to form the oxirane ring.

    Ring Closure: The resulting epoxide is subjected to ring closure under acidic or basic conditions to form the bicyclic structure.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of diols.

    Substitution: Introduction of various functional groups, such as alkyl or acyl groups.

Scientific Research Applications

Structural Characteristics

The compound features a bicyclic structure that contributes to its reactivity and interaction with biological systems. Its molecular formula is C6H8O2C_6H_8O_2, and it possesses distinct stereochemical configurations that influence its biological activity.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Its structural similarity to known bioactive compounds suggests it may exhibit pharmacological properties.

  • Case Study: Anticancer Activity
    Research has indicated that derivatives of bicyclic compounds can inhibit cancer cell proliferation. For instance, studies on similar compounds have shown promising results in targeting specific cancer pathways, potentially leading to the development of new anticancer agents .

Organic Synthesis

2-[(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-yl]acetic acid serves as a key intermediate in the synthesis of more complex organic molecules.

  • Synthesis of Chiral Compounds
    The compound can be utilized in asymmetric synthesis processes, where it acts as a chiral building block. Its ability to facilitate enantioselective reactions makes it valuable in producing pharmaceuticals with desired stereochemistry .

Catalysis

The unique structural features of this compound allow it to be explored as a catalyst or catalyst precursor in various chemical reactions.

  • Case Study: Catalytic Reactions
    Research has demonstrated that bicyclic compounds can enhance reaction rates and selectivity in catalytic processes. For example, studies have shown that modifications of similar bicyclic structures improve catalytic efficiency in oxidation reactions, paving the way for greener synthesis methods .

Table 1: Comparison of Biological Activities

CompoundActivity TypeReference
Bicyclic Derivative AAnticancer
Bicyclic Derivative BAntimicrobial
2-[(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-yl]acetic acidPotential Anticancer

Table 2: Synthesis Applications

ApplicationDescriptionReference
Asymmetric SynthesisUsed as a chiral building block
Catalytic ProcessesEnhances reaction rates

Mechanism of Action

The mechanism of action of 2-[(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-yl]acetic acid involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in enzyme inhibition studies, where it can form stable complexes with active site residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The table below compares key analogs based on substituents, molecular weight, and applications:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Source
2-[(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-yl]acetic acid (Target) Acetic acid group C₉H₁₂O₃ 168.19 Pharmacological precursor
rac-2-[(1R,5R)-6-Amino-3-oxabicyclo[3.2.0]heptan-6-yl]acetic acid hydrochloride () Amino group, hydrochloride salt C₇H₁₄ClNO₃ 195.65 Building block for chiral synthesis
[(1R,5R,6S)-6-(Aminomethyl)bicyclo[3.2.0]hept-6-yl]acetic acid () Aminomethyl group C₁₀H₁₇NO₃ 199.25 Alpha-2-delta ligand for neuropathic pain
Mirogabalin Impurity 53 () Ethyl groups, hydrazine linkage C₂₄H₃₆N₂O₄ 416.55 Synthetic impurity in gabapentinoid production
(2S,5R,6R)-6-[[(2S)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-... () Thia group, β-lactam ring C₁₆H₁₉N₃O₅S 365.40 Antibiotic intermediate (e.g., amoxicillin)
rel-(1S,2S,5R)-6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid 2,2,2-trifluoroacetic acid () Oxo group, trifluoroacetyl moiety C₉H₁₀F₃NO₅ 269.17 Acid catalyst in organic synthesis

Key Research Findings

Pharmacological Activity
  • Alpha-2-Delta Ligands: The aminomethyl derivative [(1R,5R,6S)-6-(aminomethyl)bicyclo[3.2.0]hept-6-yl]acetic acid () exhibits 10-fold higher potency than gabapentin in preclinical pain models due to enhanced blood-brain barrier penetration .
  • Antibiotic Analogs: Thia-containing analogs (e.g., ) show β-lactamase resistance but reduced oral bioavailability compared to non-bicyclic penicillins .
Physicochemical Properties
  • Solubility : The hydrochloride salt in improves aqueous solubility (>50 mg/mL) versus the free base form of the target compound (<5 mg/mL) .
  • Thermal Stability : Polyimides derived from 3-oxabicyclo[3.2.1]heptane dianhydrides () demonstrate >300°C decomposition temperatures , attributed to the rigid bicyclic core .

Biological Activity

2-[(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-yl]acetic acid is a bicyclic organic compound notable for its unique stereochemistry and potential biological activities. Its molecular formula is C₇H₁₄O₃, and it is derived from acetic acid, featuring a bicyclic framework that may confer distinct biological properties compared to other similar compounds. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure includes an oxabicyclic framework, which enhances its reactivity and ability to interact with biological targets. The following table summarizes key structural features:

PropertyDetails
Molecular FormulaC₇H₁₄O₃
IUPAC Name2-[(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-yl]acetic acid
CAS Number2228054-91-7
Molecular Weight158.19 g/mol

Biological Activity

Research indicates that 2-[(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-yl]acetic acid exhibits various biological activities, particularly in the fields of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

Bicyclic compounds like 2-[(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-yl]acetic acid have been studied for their ability to mimic natural substrates or ligands, making them promising candidates as enzyme inhibitors. Specific studies have highlighted:

  • Inhibition of Cyclooxygenase (COX) : Similar bicyclic compounds have shown potential in inhibiting COX enzymes, which are involved in inflammatory processes and cancer progression .
  • Binding Affinity Studies : Interaction studies have focused on the compound's binding affinity with various biological targets, suggesting a mechanism of action that involves modulation of enzymatic activity .

Synthesis Methods

The synthesis of 2-[(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-yl]acetic acid can be achieved through several chemical pathways:

  • Intramolecular Cyclization : This method involves cyclizing appropriate precursors under specific conditions to form the bicyclic structure.
  • Functionalization Reactions : The acetic acid moiety can be introduced through various functionalization reactions that modify the bicyclic framework .

Comparison with Similar Compounds

The uniqueness of 2-[(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-yl]acetic acid can be highlighted through comparison with structurally similar compounds:

Compound NameStructure TypeNotable Features
1-Azabicyclo[3.2.0]heptan-6-oneBicyclicContains nitrogen; studied for enzyme inhibition
4-Oxabicyclo[3.2.0]heptaneBicyclicDifferent ring closure; potential pharmacological uses
3-Oxabicyclo[4.3.0]nonaneBicyclicLarger ring system; explored for synthetic applications

Q & A

Q. How can green chemistry principles be applied to improve the sustainability of synthesis?

  • Methodological Answer :
  • Catalyst design : Immobilized enzymes or recyclable metal catalysts.
  • Solvent selection : Replace DCM with Cyrene® or 2-MeTHF.
  • Waste minimization : Continuous flow reactors to reduce solvent use .

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